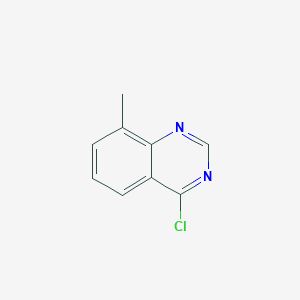

4-Chloro-8-methylquinazoline

Description

Historical Context and Significance of the Quinazoline (B50416) Scaffold

The history of quinazoline chemistry dates back to 1895, when August Bischler and Lang first reported the synthesis of a quinazoline through the decarboxylation of a 2-carboxy derivative. mdpi.comresearchgate.netwikipedia.org The fundamental structure of quinazoline, a bicyclic aromatic heterocycle with the formula C₈H₆N₂, consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. mdpi.comwikipedia.orgfrontiersin.org Also known as 1,3-diazanaphthalene, it is a crystalline solid that is light yellow in appearance. mdpi.comresearchgate.net

The significance of the quinazoline scaffold was further cemented by the discovery of over 200 biologically active alkaloids containing this structure isolated from various plants, animals, and microorganisms. mdpi.comnih.gov One of the first such natural products to be identified was vasicine (B45323) (peganine). researchgate.netmdpi.com In medicinal chemistry, the quinazoline framework is considered a "privileged structure" because its derivatives have been shown to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov This has made it a focal point for drug discovery and development. researchgate.netijpca.org

Evolution of Quinazoline Derivatives in Synthetic Organic Chemistry

Following its initial discovery, the synthesis of the quinazoline ring system has evolved significantly. Early methods, such as the Niementowski synthesis, which involves the reaction of anthranilic acids with amides at high temperatures, laid the groundwork for accessing quinazolinone derivatives. mdpi.comactascientific.comnih.gov Other classical methods include the Grimmel, Guinther, and Morgan's synthesis. mdpi.com

Over the past few decades, synthetic chemists have developed a vast array of more efficient and versatile methods to create functionalized quinazolines. frontiersin.orgnih.gov These modern strategies often focus on improving yields, reducing reaction times, and increasing molecular diversity under milder conditions. Key advancements include:

Microwave-assisted synthesis , which dramatically reduces reaction times and often improves yields compared to conventional heating. frontiersin.orgnih.govnih.gov

Multi-component reactions , where three or more reactants are combined in a single step to form complex products, offering high atom economy and operational simplicity. nih.gov Iodine-catalyzed three-component reactions are a notable example. nih.gov

Metal-catalyzed reactions , particularly copper- and palladium-catalyzed cross-coupling and cyclization reactions, have become powerful tools for constructing the quinazoline core and introducing a wide range of substituents. frontiersin.orgmdpi.comorganic-chemistry.org

Eco-friendly approaches , such as catalyst- and solvent-free reactions or the use of visible light-assisted photoredox catalysis, align with the principles of green chemistry. frontiersin.orgnih.gov

These evolving synthetic methodologies have enabled the creation of large libraries of quinazoline derivatives for biological screening and the development of new functional materials. nih.gov

Current Research Landscape of Substituted Quinazolines

The quinazoline scaffold remains a highly active area of research due to the diverse pharmacological activities exhibited by its derivatives. nih.govymerdigital.commdpi.com The ability to easily modify the core structure at various positions allows for the fine-tuning of biological effects. nih.gov Current research predominantly focuses on its applications in medicinal chemistry, with numerous studies reporting a wide spectrum of activities. nih.govmdpi.comactascientific.com

Key Research Areas:

Anticancer Agents: Substituted quinazolines are widely investigated for their antitumor properties. mdpi.com Several FDA-approved drugs, such as gefitinib (B1684475) and erlotinib, are quinazoline derivatives that act as tyrosine kinase inhibitors, crucial for controlling cancer cell growth. wikipedia.orgnih.gov

Antimicrobial Activity: Derivatives have shown potent effects as antibacterial, antifungal, and antitubercular agents. nih.govmdpi.com Structure-activity relationship (SAR) studies have shown that substitutions at the C-2 and C-4 positions, as well as halogenation at the C-6 and C-8 positions, can significantly enhance antimicrobial efficacy. actascientific.comnih.gov

Anti-inflammatory and Analgesic Agents: Many quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory and pain-reducing capabilities. mdpi.comactascientific.comijmpr.in

Antiviral and Anti-HIV Activity: Researchers have explored quinazolines as potential antiviral agents, including activity against the influenza virus and HIV. mdpi.comijpsr.info

Other Biological Activities: The research landscape also includes the investigation of quinazolines as anticonvulsant, antioxidant, antihypertensive, and antidiabetic agents. nih.govymerdigital.comactascientific.com

Materials Science: Beyond medicine, quinazolinone derivatives have been identified as promising candidates for luminescent materials, fluorescent probes, and bioimaging reagents due to their excellent biocompatibility and photophysical properties. rsc.org

This broad utility underscores the continued importance of the quinazoline scaffold in the development of new, biologically active compounds. ymerdigital.commdpi.com

Specific Research Focus on Halogenated Quinazolines: An Overview

Halogenation is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of a lead compound. In the context of quinazolines, the introduction of halogen atoms, particularly chlorine, has proven to be a fruitful avenue of research.

The incorporation of chlorine atoms into drug candidates is a well-established strategy in pharmaceutical development. nih.gov Chlorine is one of the most prevalent atoms found in FDA-approved drugs, surpassed only by carbon, hydrogen, nitrogen, and oxygen. acs.org Its inclusion can have profound effects on a molecule's properties:

Enhanced Potency: The substitution of a hydrogen atom with chlorine can lead to dramatic improvements in biological potency. acs.org

Modulation of Physicochemical Properties: A chloro group alters a molecule's lipophilicity, electronic distribution, and metabolic stability. This can favorably impact pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). nih.govyoutube.com

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with biological targets like proteins, which can contribute to enhanced binding affinity. chemrxiv.org

Synthetic Utility: The chloro group can serve as a reactive handle for further chemical modifications, acting as a leaving group in nucleophilic aromatic substitution reactions. This allows for the late-stage diversification of molecular scaffolds.

The versatility of the chloro substituent makes it a valuable tool for medicinal chemists in the optimization of heterocyclic drug candidates. youtube.comchemrxiv.org

The methyl group, though simple, can significantly influence the biological profile of a quinazoline derivative. Its strategic placement is a key consideration in structure-activity relationship (SAR) studies. ijpca.orgresearchgate.net The primary effects of methyl substitution include:

Increased Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity (fat-solubility). This can enhance its ability to cross biological membranes, such as the cell membrane, potentially leading to improved bioavailability.

Steric Effects: The size of the methyl group can influence how the molecule fits into a biological target's binding pocket. This steric hindrance can either improve binding by promoting a favorable conformation or decrease activity by preventing optimal binding.

Metabolic Blocking: A methyl group can be placed at a site that is susceptible to metabolic oxidation. By blocking this metabolic pathway, the molecule's half-life can be extended.

Electronic Effects: While a weak electron-donating group, the methyl group can subtly alter the electronic properties of the aromatic system, which can influence receptor interactions.

Studies have shown that the position of the methyl group on the quinazoline ring is critical; for instance, substitutions at the C-2, C-6, and C-8 positions are known to be important for modulating pharmacological activity. nih.govresearchgate.net

The specific compound 4-Chloro-8-methylquinazoline is of significant interest to synthetic and medicinal chemists primarily as a versatile chemical intermediate. The rationale for its investigation is built upon the combined properties of its distinct substituents:

The 4-Chloro Group as a Reactive Site: The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution. This makes it an excellent reactive handle, allowing for the straightforward introduction of various functional groups (e.g., amines, ethers, thiols) to build more complex molecules. actascientific.com This position is crucial for creating libraries of 4-substituted quinazoline derivatives for drug discovery.

Therefore, this compound is not typically investigated as an end-product drug itself, but rather as a key building block. Its synthesis, often achieved through the chlorination of 8-methylquinazolin-4(3H)-one, provides a strategic starting point for creating novel derivatives. For example, it is a key precursor in Suzuki-Miyaura cross-coupling reactions to generate 4-arylquinazoline derivatives, which have demonstrated antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA).

Compound Data

The following tables provide key information for the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 58421-80-0 | aablocks.comchemscene.com |

| Molecular Formula | C₉H₇ClN₂ | chemscene.comsigmaaldrich.com |

| Molecular Weight | 178.62 g/mol | chemscene.com |

| Appearance | Solid | sigmaaldrich.com |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=NC=N2)Cl | |

| InChI Key | UTBDPFFXKANFFT-UHFFFAOYSA-N | sigmaaldrich.com |

Properties

IUPAC Name |

4-chloro-8-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(6)11-5-12-9(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBDPFFXKANFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592667 | |

| Record name | 4-Chloro-8-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58421-80-0 | |

| Record name | 4-Chloro-8-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58421-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-8-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 8 Methylquinazoline and Its Derivatives

Classical and Contemporary Synthetic Routes to the Quinazoline (B50416) Core

The quinazoline skeleton, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, can be assembled through several named reactions and strategic bond formations. researchgate.net These methods typically begin with appropriately substituted aniline (B41778) precursors.

The Niementowski reaction is a classical and widely utilized method for the synthesis of 4-oxo-3,4-dihydroquinazolines (also known as quinazolin-4(3H)-ones), which are key precursors for 4-chloroquinazolines. wikipedia.orgnih.gov The original reaction involves the thermal condensation of anthranilic acids with amides at elevated temperatures. wikipedia.org The reaction between an anthranilic acid and formamide (B127407), for example, yields quinazolin-4(3H)-one. researchgate.net

The general scheme for the Niementowski reaction is as follows:

Reactants : An anthranilic acid and an amide.

Product : A 4-oxo-3,4-dihydroquinazoline. wikipedia.org

Conditions : Typically involves heating the reactants, often without a solvent.

While effective, the classical Niementowski synthesis often requires high temperatures and long reaction times. nih.gov Modern adaptations have focused on improving the efficiency and sustainability of this process. A significant advancement is the use of microwave irradiation (MWI), which dramatically reduces reaction times and can increase yields. nih.govresearchgate.net Furthermore, solvent-free "neat" reactions under microwave conditions represent an environmentally benign alternative, eliminating the need for solvents and simplifying work-up procedures. researchgate.net The use of solid acid catalysts, such as montmorillonite (B579905) K-10, in conjunction with microwave heating has also been shown to be highly effective. nih.gov

Table 1: Comparison of Classical vs. Modern Niementowski Reaction Conditions

| Parameter | Classical Method | Modern Microwave-Assisted Method |

|---|---|---|

| Heating | Conventional (e.g., oil bath) | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes researchgate.net |

| Conditions | High temperatures nih.gov | Often solvent-free or with solid support (e.g., Montmorillonite K-10) nih.govresearchgate.net |

| Yield | Variable | Generally improved nih.gov |

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. organic-chemistry.orgnrochemistry.com The reaction is an electrophilic aromatic substitution that requires a dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes cyclization. wikipedia.org

While the Bischler-Napieralski reaction is fundamental to the synthesis of the isoquinoline (B145761) ring system, its direct application for the synthesis of the isomeric quinazoline core is not the standard route. organic-chemistry.orgnrochemistry.comwikipedia.org Quinazoline synthesis typically relies on building the pyrimidine ring onto a pre-existing benzene derivative, as seen in the Niementowski and other related reactions.

The construction of the pyrimidine ring fused to a benzene ring is the cornerstone of quinazoline synthesis. Divergent retrosynthetic strategies exist, but most converge on using ortho-substituted anilines as starting materials. acs.org

Common strategies include:

From 2-Aminobenzamides/Nitriles : Condensation of 2-aminobenzamide (B116534) with aldehydes followed by oxidation, or with carboxylic acids or their derivatives, is a frequent approach to form the quinazolin-4-one precursor.

From 2-Aminobenzylamines : The reaction of 2-aminobenzylamines with aldehydes, catalyzed by systems like CuCl/DABCO/4-HO-TEMPO with oxygen as the oxidant, can directly yield 2-substituted quinazolines. organic-chemistry.org

From 2-Aminophenyl Ketones : Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines provides a route to quinazoline products. organic-chemistry.org

Ring Expansion of Indazoles : A modern approach involves the ring expansion of indazoles using α-chlorodiazirine reagents. This method provides a carbon atom insertion into the N-N bond of the indazole, expanding the five-membered pyrazole (B372694) ring into the six-membered pyrimidine ring of the quinazoline product. acs.orguchicago.edu

Targeted Synthesis of 4-Chloro-8-methylquinazoline

The direct synthesis of this compound is most efficiently achieved by first preparing the corresponding precursor, 8-methylquinazolin-4(3H)-one, and then performing a chlorination reaction at the 4-position.

The synthesis of the 8-methylquinazolin-4(3H)-one precursor can be accomplished via a Niementowski-type reaction using 2-amino-3-methylbenzoic acid as the starting material.

The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009) is a critical transformation. The lactam functionality of the quinazolinone must be converted into a more reactive chloro-substituent, which can then serve as a leaving group in nucleophilic substitution reactions.

The most common and direct method for this transformation is the treatment of the quinazolin-4-one with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose. The reaction involves heating the quinazolin-4-one, in this case, 8-methylquinazolin-4(3H)-one, in neat POCl₃ or with a solvent.

A typical procedure for the synthesis of this compound is as follows:

8-methylquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride (POCl₃).

The mixture is heated under reflux, typically around 120°C, for several hours (e.g., 12 hours).

After the reaction is complete, the excess POCl₃ is removed, often by evaporation under reduced pressure.

The residue is carefully quenched with ice and neutralized to yield the crude product, which can be purified by recrystallization or chromatography.

This direct chlorination with POCl₃ is highly effective, providing good to excellent yields of the desired 4-chloroquinazoline. Other chlorinating systems, such as triphenylphosphine (B44618) (PPh₃) combined with trichloroisocyanuric acid or trichloroacetonitrile (B146778) (Cl₃CCN), have also been reported for the chlorination of quinazolin-4-ones. nih.govresearchgate.net

Table 2: Research Findings on the Synthesis of this compound

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-methylquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | Reflux, 120°C, 12 h | This compound | 81–86% |

Chlorination Strategies at the 4-Position of Quinazoline

Conversion from 4-Oxoquinazoline Precursors

The most direct and common route to synthesizing this compound is through the chlorination of its corresponding oxo-precursor, 8-methylquinazolin-4(3H)-one. This transformation is a standard method for converting a hydroxyl group (in its tautomeric amide form) on a heterocyclic ring into a more reactive chloro group, which serves as a crucial handle for further functionalization, particularly in nucleophilic substitution reactions.

The primary reagent employed for this conversion is phosphorus oxychloride (POCl₃), often used in excess, which acts as both the chlorinating agent and the solvent. The reaction typically involves heating a suspension of 8-methylquinazolin-4(3H)-one in POCl₃ under reflux conditions. In one optimized procedure, 8-methylquinazolin-4(3H)-one is refluxed in phosphorus oxychloride at 120°C for 12 hours under a nitrogen atmosphere. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully worked up by dissolving it in a solvent like dichloromethane (B109758) (DCM) and quenching with an ice-cold basic solution, such as saturated potassium carbonate, to neutralize the acidic byproducts. This process yields this compound as a solid product with high yields, reported to be in the range of 81–86%. The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

Sequential Synthesis Approaches for this compound

Sequential synthesis provides a versatile pathway to this compound by constructing the core heterocyclic system from simpler, readily available starting materials. A common strategy involves first building the 8-methylquinazolin-4(3H)-one ring system, which is then chlorinated as the final step.

Metal-Catalyzed and Green Chemistry Approaches in Quinazoline Synthesis

Modern synthetic chemistry has increasingly focused on developing more efficient, selective, and environmentally benign methods. For quinazoline synthesis, this has led to the exploration of transition metal-catalyzed C-H activation, microwave-assisted reactions, and multicomponent reactions.

Transition Metal-Catalyzed C-H Activation for Quinazolines

Transition metal catalysis offers a powerful, atom-economical approach to functionalizing the quinazoline scaffold by directly activating otherwise inert C-H bonds. bohrium.comrsc.org This avoids the need for pre-functionalized substrates often required in traditional cross-coupling reactions. bohrium.com A variety of metals have been employed to achieve diverse transformations.

Palladium (Pd): Palladium catalysts are widely used for C-H arylation. For example, Pd(OAc)₂ can be used for the regioselective C-H bond activation and subsequent intramolecular oxidative C-H amination to construct complex fused heterocycles. rsc.org

Rhodium (Rh): Rhodium(III) catalysts have been shown to be effective for the C8-alkylation of quinoline (B57606) N-oxides, a reaction that offers a pathway to substituted quinazoline precursors. nih.gov

Ruthenium (Ru): Ruthenium catalysts can mediate the direct C-H alkenylation of quinazolinones, providing a straightforward route to functionalized olefins. rsc.org

Cobalt (Co): Cobalt(III) catalysts have been used for C-H/N-H annulation reactions of 2-arylquinazolinones with alkynes to create regioselectively substituted fused ring systems. rsc.org

Copper (Cu): Copper-catalyzed reactions are also prevalent. For instance, a CuBr-catalyzed one-pot tandem strategy has been developed for synthesizing 4-aminoquinazoline derivatives from 2-bromobenzimidamides, aldehydes, and sodium azide. mdpi.com

Manganese (Mn) and Iron (Fe): Cheaper, more earth-abundant metals are also effective. Manganese(I) catalysts can facilitate the dehydrogenative coupling of 2-amino-benzylalcohol with primary amides, while iron catalysts like FeCl₂·4H₂O can promote the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides to form quinazolines. mdpi.comresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions for Quinazoline Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium (Pd) | Intramolecular C-H Amination | 2-biphenyl-2-yl-3H-quinazolin-4-one | rsc.org |

| Cobalt (Co) | C-H/N-H Annulation | 2-arylquinazolinones, alkynes | rsc.org |

| Copper (Cu) | Tandem Azidation/Amination | 2-bromobenzimidamides, aldehydes, NaN₃ | mdpi.com |

| Manganese (Mn) | Acceptorless Dehydrogenative Coupling | 2-amino-benzylalcohol, primary amides | mdpi.com |

| Iron (Fe) | Acceptorless Dehydrogenative Coupling | (2-aminophenyl)methanols, benzamides | researchgate.net |

Microwave-Assisted Synthesis of Halogenated Quinazolines

Microwave irradiation has become a key tool in green chemistry, offering significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often cleaner reactions. frontiersin.orgresearchgate.net In the synthesis of halogenated quinazolines and their derivatives, microwave energy has been applied effectively.

For instance, the N-arylation of 4-chloroquinazolines with various anilines can be greatly accelerated using microwave heating. nih.govnih.gov While classical methods might require refluxing for 12 hours, a microwave-assisted approach can complete the reaction in as little as 20 minutes in a solvent like 2-propanol. nih.gov This rapid and efficient method is applicable to a broad range of substrates. nih.govnih.gov Microwave irradiation has also been employed in the synthesis of the quinazoline core itself. The Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be significantly improved with microwave assistance. frontiersin.org Furthermore, microwave-assisted tandem cyclooxidative methods have been developed for synthesizing quinazolinone derivatives, showcasing the technology's versatility in constructing the core heterocyclic structure that can then be halogenated. researchgate.net

Multicomponent Reactions (MCRs) for Quinazoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more starting materials react in a single pot to form a complex product that incorporates atoms from most or all of the reactants. nih.gov This approach aligns with the principles of green chemistry due to its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govfrontiersin.org

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been adapted for the synthesis of quinazolinone scaffolds. nih.govacs.org In a typical approach, an acid, an aldehyde, an isocyanide, and an amine component are combined to rapidly construct a complex amide intermediate. nih.gov This intermediate can then undergo a subsequent cyclization step, such as a palladium-catalyzed annulation, to form the final polycyclic quinazolinone product. nih.govacs.org This strategy allows for the introduction of diverse functional groups into the final structure by simply varying the initial components. acs.org Recently, a sustainable MCR strategy using a magnetically recoverable palladium catalyst has been developed for synthesizing quinazolinones from aryl iodides, a carbonyl source, and 2-aminobenzamide in an eco-friendly PEG/water solvent system, achieving high yields of 82-98%. frontiersin.org

Ionic Liquid-Mediated Synthesis of Quinazolines

Ionic liquids (ILs) have emerged as a significant alternative to conventional volatile organic solvents in the synthesis of quinazoline derivatives, functioning as both reaction media and catalysts. rsc.org Their unique physicochemical properties, such as high thermal stability, low vapor pressure, and good reusability, make them attractive for developing greener synthetic protocols. nih.govmdpi.com

The application of ILs can lead to self-catalysis, simplified workup procedures, and reduced reaction times. rsc.org For instance, acidic ionic liquids have been shown to intrinsically catalyze quinazoline synthesis, providing an environmentally friendly approach. rsc.org Basic imidazolium-based ionic liquids have also demonstrated excellent catalytic performance in the synthesis of quinazolinones in aqueous media, attributed to their combined basicity and surfactivity. nih.gov These ILs can form micelles in water, which helps to solubilize reactants and increase contact with catalytic sites. nih.gov

Different types of ionic liquids have been explored for their catalytic efficiency. The combination of the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) has proven highly effective for synthesizing quinazolinones from CO2 and 2-aminobenzonitriles under mild conditions, achieving high yields at atmospheric pressure. nih.gov The choice of both the cation and anion of the ionic liquid significantly influences catalytic performance. nih.gov

Table 1: Comparison of Ionic Liquid Systems in Quinazoline Synthesis

| Ionic Liquid System | Reactants | Key Advantages | Reported Yield | Reference |

|---|---|---|---|---|

| Acidic Ionic Liquid | Quinazoline Intermediates | Self-catalysis, easy workup, environmental friendliness. | Not specified | rsc.org |

| 1-Propyl-3-alkylimidazole hydroxide (B78521) ([PRIm][OH]) | 2-Aminobenzonitrile and Cyclohexanone | Excellent surfactivity and basicity, aqueous medium. | Up to 97% | nih.gov |

| DBU/[Bmim][OAc] | 2-Aminobenzonitriles and CO2 | Mild conditions (60°C, 0.1 MPa), high efficiency. | 91% | nih.gov |

| [Hmim][OH]/SiO2 | o-Aminobenzonitriles and CO2 | Heterogeneous supported catalyst, reusable. | Not specified | mdpi.com |

Synthetic Challenges and Optimization Strategies for Substituted Quinazolines

Control of Regioselectivity in Functionalization

A significant challenge in the synthesis of substituted quinazolines is controlling the regioselectivity of functionalization, particularly at the C2 and C4 positions of the quinazoline core. beilstein-journals.orgnih.gov The inherent electronic properties of the quinazoline ring make the C4 position more susceptible to aromatic nucleophilic substitution (SNAr) reactions. beilstein-journals.orgnih.gov Consequently, achieving selective modification at the C2 position often requires more demanding conditions, such as higher temperatures, longer reaction times, or the use of expensive transition-metal catalysts. beilstein-journals.orgnih.gov

Several strategies have been developed to overcome this challenge. One approach involves using a 2-chloroquinazoline (B1345744) precursor where the C4 position is blocked by a less reactive group, thereby directing functionalization to the C2 position. beilstein-journals.orgnih.gov Another strategy is the "sulfonyl group dance," a rearrangement reaction that allows for the modification of 2,4-substituted quinazolines. beilstein-journals.org

Recent advancements have also focused on transition-metal-catalyzed C-H activation, which provides a powerful tool for site-selective functionalization. mdpi.com For example, ruthenium(II) catalysis has been successfully employed for the C5-alkenylation of quinazolinone-coumarin conjugates with excellent regioselectivity, using an amide as a weak directing group. acs.orgnih.gov This method allows for late-stage functionalization under mild conditions and has been confirmed by single-crystal X-ray crystallography. acs.org

Table 2: Strategies for Regioselective Functionalization of Quinazolines

| Methodology | Target Position | Description | Reference |

|---|---|---|---|

| Blocking Groups | C2 | Utilizes 2-chloroquinazolines where the more reactive C4 position is blocked by a C-C or C-H bond. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Azide-Tetrazole Tautomerism | C2 | A methodology involving 4-azido-2-sulfonylquinazolines as precursors for C2-regioselective SNAr reactions. beilstein-journals.org | beilstein-journals.org |

| Ru(II)-Catalyzed C-H Activation | C5 | Employs a ruthenium catalyst with an amide directing group to achieve C5 alkenylation with high regioselectivity. acs.orgnih.gov | acs.orgnih.gov |

| Palladium-Catalyzed C-H Amidation | C4 | Synthesis of 4-amino-2-aryl(alkyl)quinazolines via intramolecular aryl C-H amidination by isonitrile insertion. organic-chemistry.org | organic-chemistry.org |

Yield Enhancement and Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating reactions and enhancing yields. frontiersin.org It has been successfully applied to various quinazoline syntheses, including Dimroth rearrangements and the preparation of 4-aminoquinazoline derivatives, often shortening reaction times from hours to minutes and improving yields. frontiersin.org

Catalyst selection is also crucial. Copper-catalyzed reactions, for example, have been developed for the one-pot synthesis of quinazolines from amidines and dimethyl sulfoxide (B87167) (DMSO) or from 2-aminoarylketones and methylarenes, providing good to excellent yields (up to 92%). nih.gov Similarly, iodine-mediated reactions can produce multi-substituted quinazolines with yields reaching up to 95%, although the success can be highly dependent on the electronic nature of the substituents. nih.gov

Table 3: Methods for Yield Enhancement in Quinazoline Synthesis

| Technique/Catalyst | Reaction Type | Typical Yield Range | Key Benefit | Reference |

|---|---|---|---|---|

| Microwave Irradiation (MWI) | Cyclocondensation / Rearrangement | 70-99% | Drastically reduced reaction times, higher yields. | frontiersin.org |

| Copper Catalysis (e.g., Cu(OTf)2, Cu(OAc)2) | Oxidative Amination / Annulation | 41-95% | Broad substrate scope, one-pot procedures. | nih.gov |

| Iodine (III)-Driven Oxidation | Oxidative C-N and C-C Bond Formation | 5-95% | Metal-free conditions. | nih.gov |

| Electrochemical Synthesis | Oxidative Cyclization | Up to 85% | Mild, room-temperature conditions. |

Development of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic routes for quinazolines. This involves minimizing waste, avoiding hazardous reagents, and using renewable resources. mdpi.com Traditional methods often rely on harsh conditions and generate significant waste, prompting the search for more eco-friendly alternatives. mdpi.com

One major advancement is the use of visible light-driven photocatalysis. For example, curcumin-sensitized titanium dioxide (TiO₂) nanoparticles have been used to catalyze a one-pot, three-component reaction to produce quinazoline derivatives with yields up to 97% in just 40 minutes. mdpi.comnih.gov This approach uses a renewable energy source and a reusable photocatalyst. mdpi.com

Table 4: Comparison of Traditional vs. Sustainable Quinazoline Synthesis Methods

| Aspect | Traditional Methods | Sustainable Alternatives | Reference |

|---|---|---|---|

| Energy Source | Conventional heating (reflux) | Visible light, microwave irradiation. | frontiersin.orgmdpi.com |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions. | nih.govfrontiersin.org |

| Process | Multi-step, significant waste generation. | One-pot, multicomponent reactions (MCRs). | rsc.org |

| Catalysts | Often stoichiometric or hazardous reagents. | Reusable photocatalysts, efficient metal catalysts, organocatalysts. | nih.govmdpi.com |

Reactivity and Derivatization of 4 Chloro 8 Methylquinazoline

Nucleophilic Substitution Reactions at the 4-Position

The electron-withdrawing nature of the quinazoline (B50416) ring system, particularly the nitrogen atoms, activates the C4-position for attack by nucleophiles. This allows the chlorine atom, a good leaving group, to be readily displaced.

Amination Reactions with Various Amines

The reaction of 4-chloro-8-methylquinazoline with various amines is a widely employed method for the synthesis of 4-aminoquinazoline derivatives. These reactions are crucial in medicinal chemistry as the 4-aminoquinazoline scaffold is a privileged structure found in numerous biologically active compounds. nih.gov

The substitution of the 4-chloro group with primary amines leads to the formation of N-substituted-8-methylquinazolin-4-amines. The reactivity of the primary amine is influenced by its electronic properties. Electron-rich aliphatic amines and anilines with electron-donating groups tend to react more readily, often under milder conditions, to afford the corresponding 4-aminoquinazolines in good yields. nih.gov Conversely, reactions with electron-poor anilines may necessitate more forcing conditions to achieve satisfactory yields. nih.gov

A variety of solvents can be employed for these reactions, with alcohols such as 2-propanol being common. nih.gov The addition of a base is sometimes necessary to neutralize the hydrogen chloride generated during the reaction.

Table 1: Examples of Amination of 4-Chloroquinazolines with Primary Amines (Data is illustrative of general reactivity and may not be specific to the 8-methyl derivative)

| Amine | Solvent | Conditions | Yield (%) | Reference |

| Aryl heterocyclic amine | 2-Propanol | Reflux, 12 h | Moderate | nih.gov |

| Hydroxy-substituted anilines | Various | Mild conditions | Good | nih.gov |

No specific yield data for the reaction of this compound with primary amines was found in the searched literature.

Secondary amines also readily displace the chlorine atom at the 4-position of the quinazoline ring to yield 4-(disubstituted-amino)-8-methylquinazolines. Similar to primary amines, the reaction conditions and yields are dependent on the nature of the amine. nih.gov These reactions are valuable for introducing a range of cyclic and acyclic amino moieties onto the quinazoline core.

For instance, the reaction of 4-chloroquinazolines with various N-methylanilines has been shown to proceed efficiently, providing a route to a library of N-aryl-N-methylquinazolin-4-amines. nih.gov

Table 2: Examples of Amination of 4-Chloroquinazolines with Secondary Amines (Data is illustrative of general reactivity and may not be specific to the 8-methyl derivative)

| Amine | Solvent | Conditions | Yield (%) | Reference |

| N-methylaniline | THF/H₂O | Microwave, 100-120 °C, 10-20 min | 63-90 | nih.gov |

| 3-Bromo-N-methylaniline | THF/H₂O | Microwave, 100 °C, 10 min | 72-73 | nih.gov |

Microwave irradiation has emerged as a powerful tool to accelerate the amination of 4-chloroquinazolines, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govnih.gov This technique is particularly advantageous for reactions that are sluggish under thermal conditions, such as those involving less reactive amines. nih.gov

Microwave-assisted synthesis can be performed in various solvents, including 2-propanol and mixtures of THF and water. nih.govnih.gov In some cases, these reactions can be carried out under base-free conditions, simplifying the work-up procedure. nih.gov For example, the microwave-mediated reaction of 4-chloro-8-iodoquinazoline (B175156) with 4-methoxy-N-methylaniline in a THF/water mixture afforded the desired product in 87% yield. nih.gov Another study demonstrated that the reaction time for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines could be shortened from 12 hours to just 20 minutes with microwave irradiation, along with an increase in yield. nih.gov

Table 3: Comparison of Classical and Microwave-Assisted Amination of 4-Chloroquinazoline (B184009)

| Method | Solvent | Reaction Time | Yield (%) | Reference |

| Classical (Reflux) | 2-Propanol | 12 h | 41-65 | nih.gov |

| Microwave (60W) | 2-Propanol | 20 min | 73-89 | nih.gov |

Reactions with Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)

While the reaction of 4-chloroquinazolines with oxygen-based nucleophiles such as alkoxides and phenoxides is a known transformation, specific examples detailing the reaction of this compound were not prominently found in the surveyed literature. Generally, these reactions would be expected to proceed via a nucleophilic aromatic substitution mechanism to yield the corresponding 4-alkoxy- or 4-aryloxy-8-methylquinazolines.

The reaction typically requires a strong base to generate the alkoxide or phenoxide in situ, or the use of a pre-formed salt like sodium methoxide (B1231860) or sodium phenoxide. The choice of solvent and reaction temperature would be crucial for the success of the reaction, with polar aprotic solvents often being favored. The reactivity of 4-chloroquinolines towards methoxide ions has been noted in comparative studies. researchgate.net

Table 4: Hypothetical Reactions with Oxygen Nucleophiles (This table is illustrative and not based on specific experimental data for this compound)

| Nucleophile | Product |

| Sodium methoxide | 4-Methoxy-8-methylquinazoline |

| Sodium phenoxide | 8-Methyl-4-phenoxyquinazoline |

Reactions with Sulfur Nucleophiles (e.g., Thiols)

The chlorine atom at the 4-position of the quinazoline ring can be displaced by sulfur nucleophiles, such as thiols, to form 4-(thioether)-substituted quinazolines. These reactions are typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity.

While direct examples for this compound are not extensively detailed, studies on the closely related 4-chloro-8-methylquinolin-2(1H)-one demonstrate the feasibility of this transformation. In these cases, reaction with thiols like ethanethiol, butanethiol, and thiophenol in the presence of sodium ethoxide in ethanol (B145695) leads to the formation of the corresponding 4-alkylthio or 4-arylthio derivatives. mdpi.com This suggests that this compound would undergo similar reactions to yield 4-(alkylthio)- and 4-(arylthio)-8-methylquinazolines.

Table 5: Reactions of a Related Chloroquinoline with Sulfur Nucleophiles (Data for 4-chloro-8-methylquinolin-2(1H)-one)

| Thiol | Base | Solvent | Conditions | Product | Reference |

| Ethanethiol | Sodium ethoxide | Ethanol | Reflux, 4 h | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | mdpi.com |

| Butanethiol | Sodium ethoxide | Ethanol | Reflux, 4 h | 4-(Butylthio)-8-methylquinolin-2(1H)-one | mdpi.com |

| Thiophenol | Sodium ethoxide | Ethanol | Reflux, 4 h | 8-Methyl-4-(phenylthio)quinolin-2(1H)-one | mdpi.com |

Carbon Nucleophile Additions (e.g., Grignard Reagents, Organolithiums)

The C4 position of this compound is highly electrophilic and readily undergoes nucleophilic aromatic substitution (SNAr) with potent carbon nucleophiles like Grignard and organolithium reagents. researchgate.netwikipedia.org This reaction pathway is a cornerstone for creating new carbon-carbon bonds at this position, displacing the chloride anion.

Organolithium reagents, being strong bases and effective nucleophiles, react with carbonyl compounds to form alcohols and can also engage in nucleophilic addition or deprotonation. wikipedia.orgdalalinstitute.com When reacting with chloroquinazolines, the primary mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic C4 carbon of the quinazoline ring. libretexts.org This process is often highly efficient for creating substituted quinazolines that might be otherwise difficult to synthesize. cardiff.ac.uk

Similarly, Grignard reagents (organomagnesium compounds) are excellent carbon-based nucleophiles that readily add to electrophilic centers. masterorganicchemistry.com In reactions with 4-chloroquinazolines, they typically attack the C4 position, leading to substitution of the chlorine atom. google.com The reaction proceeds via a nucleophilic attack on the electrophilic carbon of the quinazoline, forming a new C-C bond. google.com While addition to the C=N bonds is possible, substitution at the C4-Cl position is generally the favored pathway for chloroquinazolines. researchgate.net

The general scheme for these reactions can be represented as follows:

Scheme 1: General reaction of this compound with Organometallic Reagents.

| Reagent Type | General Formula | Product Type | Reaction Class |

| Grignard Reagent | R-MgX | 4-Alkyl/Aryl-8-methylquinazoline | Nucleophilic Aromatic Substitution (SNAr) |

| Organolithium Reagent | R-Li | 4-Alkyl/Aryl-8-methylquinazoline | Nucleophilic Aromatic Substitution (SNAr) |

Research into related systems, such as 4-sulfonylpyridines, has shown that both Grignard reagents and organolithium reagents can effectively add to the heterocyclic ring, although the outcomes can differ. For instance, Grignard reagents might lead to a straightforward coupling, while organolithium reagents could result in multiple additions. researchgate.net

Reactions Involving the Methyl Group at Position 8

The methyl group at the C8 position, while generally stable, can be chemically modified through various reactions, providing a route to further functionalize the quinazoline core.

The oxidation of the 8-methyl group on the quinazoline scaffold can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not prevalent, related transformations on other heterocyclic systems are well-documented. For instance, the methyl group on quinazoline-3-oxides can be acetoxylated using acetic anhydride. nih.gov More general oxidation methods, such as those using potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), could potentially convert the 8-methyl group to an 8-carboxylic acid. The synthesis of quinazolin-4(3H)-one scaffolds has been achieved using H₂O₂ as a sustainable oxidant, indicating the compatibility of the quinazoline ring with oxidative conditions. acs.org

Halogenation of the methyl group at position 8 would typically proceed via a free-radical mechanism, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator. This would convert the 8-methylquinazoline (B1603716) into an 8-(halomethyl)quinazoline derivative. These halogenated intermediates are versatile synthons for further nucleophilic substitution reactions. While direct examples for this compound are scarce, the principles of benzylic halogenation are broadly applicable.

The methyl group at position 8 of the quinazoline ring can participate in condensation reactions if it can be deprotonated to form a carbanion. This typically requires a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), in a process known as lateral lithiation. cardiff.ac.uk The resulting anion can then react with various electrophiles, such as aldehydes or ketones, in a condensation reaction to form a new carbon-carbon bond, elongating the side chain at the C8 position. nih.gov This strategy has been applied to 2-methyl-3H-quinazolin-4-ones, where the methyl group is deprotonated by excess LDA and subsequently reacts with electrophiles. cardiff.ac.uk A similar approach could be envisioned for the 8-methyl group of this compound, provided the base does not preferentially attack the C4 position.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene portion of the quinazoline ring can undergo electrophilic aromatic substitution, although the pyrimidine (B1678525) ring is deactivating. The general order of reactivity for electrophilic substitution on the quinazoline ring system is reported as C8 > C6 > C5 > C7. ijirset.com The presence of the 8-methyl group (an activating group) further enhances the reactivity at the ortho and para positions relative to it (C7 and C5), while the chloro group and the heterocyclic nitrogen atoms exert a deactivating, directing influence.

Nitration: Introducing a nitro group onto the benzene ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. In a study on a related compound, 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one, nitration with fuming nitric acid and concentrated sulfuric acid resulted in the introduction of a nitro group onto the phenyl ring attached at position 3, as well as the quinazolinone ring at C6. researchgate.net For this compound, electrophilic attack would be directed by the existing substituents. Given the general reactivity pattern, the C5 and C7 positions would be potential sites for nitration. ijirset.com

Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid, would also follow the established directing effects of the quinazoline ring system and its substituents. The product distribution would depend on kinetic versus thermodynamic control, with the C5 or C7 positions being likely candidates for substitution.

Halogenation: Halogenation of the benzene ring can be accomplished using reagents like trihaloisocyanuric acid. rsc.orgresearchgate.net A metal-free protocol has been established for the regioselective C5-halogenation of various 8-substituted quinoline (B57606) derivatives. rsc.orgresearchgate.netresearchgate.net This method uses reagents like trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA) and proceeds with high regioselectivity. researchgate.net Applying this to this compound would likely favor halogenation at the C5 position, which is para to the activating 8-methyl group and influenced by the electronic nature of the quinoline-like system. rsc.orgresearchgate.net

The following table summarizes potential electrophilic substitution reactions.

| Reaction | Reagents | Potential Position(s) of Substitution |

| Nitration | HNO₃ / H₂SO₄ | C5, C7 |

| Sulfonation | Fuming H₂SO₄ | C5, C7 |

| Halogenation | TCCA, TBCA | C5 |

Friedel-Crafts Alkylation and Acylation

Direct intermolecular Friedel-Crafts alkylation and acylation reactions on the this compound scaffold are generally not considered feasible under classical conditions. The quinazoline ring system is an electron-deficient heterocycle, a characteristic that is unfavorable for electrophilic aromatic substitution, which is the fundamental mechanism of the Friedel-Crafts reaction.

Several factors hinder this reaction:

Lewis Base Character : The nitrogen atoms in the quinazoline ring possess lone pairs of electrons, allowing them to act as Lewis bases. quora.com The strong Lewis acid catalyst required for a Friedel-Crafts reaction (e.g., aluminum chloride, AlCl₃) will preferentially coordinate with these nitrogen atoms. quora.com

Ring Deactivation : This coordination of the Lewis acid with the ring nitrogen atoms results in the formation of a salt, which strongly deactivates the entire heterocyclic system towards electrophilic attack. quora.com This deactivation effectively prevents the subsequent steps of the Friedel-Crafts mechanism from occurring.

Electron-Deficient Nature : The inherent electron-deficient character of the pyrimidine portion of the quinazoline ring makes it resistant to attack by the electrophilic carbocation or acylium ion generated during the reaction. quora.com

While direct intermolecular Friedel-Crafts reactions on the pre-formed quinazoline ring are not a standard synthetic route, intramolecular Friedel-Crafts-type cyclizations are employed in the synthesis of certain quinazoline-containing polycyclic systems from suitably designed precursors. frontiersin.orgmasterorganicchemistry.com In these cases, the aromatic ring that undergoes the electrophilic attack is a separate, electron-rich benzene ring tethered to the group that will form the quinazoline ring, allowing for ring closure. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of functionalizing this compound. The activated C4-Cl bond readily participates in these transformations, allowing for the efficient and selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely utilized method for creating C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction provides a direct route to 4-aryl- and 4-vinyl-8-methylquinazolines. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. libretexts.orgorganic-chemistry.org

The catalytic cycle involves three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C4-Cl bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation : The organoboron reagent (e.g., an arylboronic acid), activated by the base, transfers its organic group to the Pd(II) complex, displacing the halide. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

This reaction is noted for its high functional group tolerance and the use of generally stable and low-toxicity boronic acid reagents. libretexts.org It has been specifically identified as a key step in synthesizing 4-arylquinazoline derivatives from this compound for potential therapeutic applications.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Chloroquinazolines

| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 1 | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Good to Excellent |

| 2 | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | High |

| 3 | Heteroarylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Good |

| 4 | Vinylboronic Acid Ester | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/Water | High |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling an amine with an aryl halide. This reaction is particularly effective for the synthesis of 4-amino-8-methylquinazoline (B6302472) derivatives from this compound. The process uses a palladium catalyst in conjunction with a specialized, bulky, electron-rich phosphine (B1218219) ligand and a base. sigmaaldrich.com

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the palladium(0) to the C-Cl bond, coordination and deprotonation of the amine by the base to form a palladium amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the reaction's success, with biaryl phosphine ligands (often called Buchwald ligands) being particularly effective at promoting the reductive elimination step for a wide range of amines. sigmaaldrich.com

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 4-Chloroquinazolines

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 1 | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | Excellent |

| 2 | Secondary Cyclic Amine (e.g., Morpholine) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | High |

| 3 | Primary Alkylamine | G3-XPhos Precatalyst | K₃PO₄ | THF | Good to High |

| 4 | Substituted Aniline | Pd₂(dba)₃ / RuPhos | K₂CO₃ | t-Amyl alcohol | Good |

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is effectively applied to this compound to synthesize 4-alkynyl-8-methylquinazoline derivatives. The standard Sonogashira protocol employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base (such as triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. wikipedia.orgorganic-chemistry.org

The accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle : This cycle mirrors other cross-coupling reactions, starting with oxidative addition of Pd(0) to the C4-Cl bond of the quinazoline. libretexts.org

Copper Cycle : The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex. wikipedia.orglibretexts.org

Following transmetalation, reductive elimination from the palladium center yields the 4-alkynylquinazoline product and regenerates the active Pd(0) catalyst. libretexts.org Under certain conditions, especially with particular substrates, the reaction can be complicated by side reactions like the dimerization of the terminal alkyne (Glaser coupling). researchgate.net

Table 3: Representative Conditions for Sonogashira Coupling of 4-Chloroquinazolines

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | High |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | Good |

| 3 | Propargyl Alcohol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | Good to High |

| 4 | Hex-1-yne | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | DMF | High |

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 8 Methylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural elucidation of 4-Chloro-8-methylquinazoline, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals corresponding to the methyl and aromatic protons.

The methyl group (CH₃) at the C-8 position of the quinazoline (B50416) ring characteristically appears as a sharp singlet in the upfield region of the spectrum, generally observed around δ 2.75 ppm. amazonaws.com This singlet nature indicates the absence of any adjacent protons to couple with.

The aromatic protons on the benzene (B151609) ring portion of the quinazoline scaffold (H-5, H-6, and H-7) and the proton on the pyrimidine (B1678525) ring (H-2) present a more complex pattern in the downfield region, typically observed as a multiplet between δ 7.50 and 8.13 ppm. amazonaws.com A more detailed analysis reveals the specific chemical shifts and coupling patterns: the H-2 proton appears as a singlet, while the H-5, H-6, and H-7 protons exhibit doublet, triplet, and doublet multiplicities, respectively, due to spin-spin coupling with their neighbors.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.90 | s (singlet) |

| H-5 | ~7.95 | d (doublet) |

| H-6 | ~7.65 | t (triplet) |

| H-7 | ~7.85 | d (doublet) |

| 8-CH₃ | 2.75 | s (singlet) |

Note: The exact chemical shifts and coupling constants (J values) for the aromatic protons can vary slightly depending on the solvent and the specific experimental conditions.

¹³C NMR Spectral Analysis: Carbon Environments

The ¹³C NMR spectrum provides a count of the unique carbon environments within the this compound molecule. The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the structure. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of neighboring atoms, such as the electronegative chlorine and nitrogen atoms.

The carbon of the methyl group (8-CH₃) is expected to resonate at the highest field (lowest ppm value). The carbons of the aromatic and heteroaromatic rings will appear in the downfield region. Specifically, the carbon atom C-4, being directly attached to the chlorine atom, will experience a significant downfield shift. The quaternary carbons (C-4, C-8, C-8a, and C-4a) can also be distinguished, often by their lower intensity in a standard proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155.0 |

| C-4 | ~162.0 |

| C-4a | ~125.0 |

| C-5 | ~128.0 |

| C-6 | ~127.0 |

| C-7 | ~134.0 |

| C-8 | ~138.0 |

| C-8a | ~151.0 |

| 8-CH₃ | ~18.0 |

Note: These are predicted values and experimental data may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between H-5 and H-6, and between H-6 and H-7, confirming their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-2, C-5, C-6, C-7, and the methyl carbon based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For example, the methyl protons (8-CH₃) would be expected to show correlations to C-7 and C-8a. The H-2 proton would show correlations to C-4 and C-8a, helping to confirm the assignment of the quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound will exhibit several key absorption bands that are indicative of its structure. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N stretching vibration within the quinazoline ring system is expected to produce a sharp absorption band in the region of 1620-1580 cm⁻¹. amazonaws.com The presence of the methyl group will be indicated by C-H bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹. A significant band corresponding to the C-Cl stretching vibration is anticipated in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=N Stretch (Quinazoline Ring) | ~1620 - 1580 |

| C=C Stretch (Aromatic) | ~1600 - 1450 |

| C-H Bend (Methyl) | ~1450, ~1380 |

| C-Cl Stretch | ~800 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be seen, with a second peak [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. Liquid chromatography-mass spectrometry (LCMS) analysis commonly shows the protonated molecular ion, [M+H]⁺, at an m/z of 179. amazonaws.com

The fragmentation of this compound under electron ionization would likely involve the loss of a chlorine radical (Cl•) to form a stable cation. Further fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring or the cleavage of the methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores (light-absorbing groups).

The primary chromophore in this compound is the quinazoline ring system itself. This extended aromatic, heterocyclic system contains π electrons and non-bonding (n) electrons on the nitrogen atoms, which can undergo electronic transitions upon absorbing UV radiation. The expected transitions are:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and typically result in strong absorption bands in the UV region. For similar aromatic heterocyclic systems, these transitions can occur at various wavelengths, often below 300 nm. mdpi.com

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from a nitrogen atom) to a π* antibonding orbital. They are typically of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths. mdpi.com

The substitution of the quinazoline core with a chloro and a methyl group can cause slight shifts (either hypsochromic/blue shift or bathochromic/red shift) in the absorption maxima compared to the parent quinazoline.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Chromophore |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | ~200-300 nm | Quinazoline Ring |

X-ray Crystallography

To perform this analysis, a suitable single crystal of this compound must be grown and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. mdpi.com Although a specific crystal structure for this compound has not been published in the surveyed literature, this technique would provide an unambiguous confirmation of its structure. The data obtained would include the precise lengths of all covalent bonds (e.g., C-C, C-N, C-Cl) and the angles between them, confirming the geometry of the fused ring system.

Beyond confirming the covalent structure, X-ray crystallography reveals the molecule's conformation and how it packs in the crystal lattice. For this compound, the analysis would show the planarity of the quinazoline ring system. Furthermore, it would elucidate the nature and geometry of any intermolecular interactions. mdpi.com Given the aromatic nature of the molecule, π-π stacking interactions between the quinazoline rings of adjacent molecules are highly probable. These interactions play a crucial role in stabilizing the crystal structure. Other potential, weaker interactions such as C-H···N or C-H···Cl hydrogen bonds might also be identified, providing a complete picture of the solid-state architecture. mdpi.com

Table 4: Crystallographic Parameters Determined by Single Crystal X-ray Diffraction

| Parameter | Description | Data for this compound |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Not available in literature |

| Space Group | The set of symmetry operations for the crystal. | Not available in literature |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | Not available in literature |

| Bond Lengths (Å) | The precise distances between bonded atoms. | Not available in literature |

| Bond Angles (°) | The angles formed by three connected atoms. | Not available in literature |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies of 4 Chloro 8 Methylquinazoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in painting a detailed picture of the electronic architecture of 4-Chloro-8-methylquinazoline.

While specific DFT studies on this compound are not widely published, the methodology is routinely applied to similar quinazoline (B50416) scaffolds. For instance, DFT calculations using the B3LYP functional with a 6-31G* basis set are commonly employed to predict geometric parameters and electronic properties. Such calculations for this compound would reveal the precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

The electronic properties, such as the distribution of electron density, can be quantified through Mulliken population analysis. This would assign partial charges to each atom, highlighting the electrophilic and nucleophilic centers within the molecule. It is anticipated that the nitrogen atoms in the quinazoline ring and the chlorine atom would exhibit negative partial charges, while the carbon atoms, particularly C4 (attached to the chlorine), would be electron-deficient and thus electrophilic.

Table 1: Predicted Geometric and Electronic Parameters for this compound (Illustrative based on similar compounds)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Bond Lengths (Å) | ||

| C4-Cl | ~1.75 | Influences reactivity at the C4 position. |

| C8-C(methyl) | ~1.52 | Standard sp2-sp3 carbon-carbon bond. |

| N1=C2 | ~1.32 | Double bond character within the pyrimidine (B1678525) ring. |

| Bond Angles (°) | ||

| Cl-C4-N3 | ~116 | Defines the geometry around the key reactive site. |

| C7-C8-C(methyl) | ~121 | Steric influence of the methyl group on the benzene (B151609) ring. |

| Mulliken Charges (e) | ||

| C4 | Positive | Key site for nucleophilic attack. |

| Cl | Negative | Leaving group potential. |

| N1, N3 | Negative | Sites for potential protonation or metal coordination. |

Note: The values in this table are illustrative and based on general principles and data from analogous quinazoline derivatives. Specific computational studies on this compound are required for precise values.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazoline ring system, particularly the benzene moiety and the nitrogen atoms. The LUMO, conversely, is anticipated to be centered on the pyrimidine ring, with a significant contribution from the C4 carbon and the chlorine atom. This distribution would indicate that the molecule is susceptible to nucleophilic attack at the C4 position, a common reaction pathway for 4-chloroquinazolines.

Table 2: Predicted Frontier Orbital Properties of this compound (Illustrative)

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 | Represents the electron-donating ability. |

| LUMO Energy | ~ -1.8 | Represents the electron-accepting ability. |

Note: These energy values are estimations and would need to be confirmed by specific quantum chemical calculations.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Understanding how this compound interacts with different solvents is crucial for predicting its solubility and reactivity in various reaction media. MD simulations can model the solvation shell around the molecule, identifying key solvent-solute interactions. In aqueous environments, water molecules would be expected to form hydrogen bonds with the nitrogen atoms of the quinazoline ring.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling serves as a powerful tool in modern medicinal chemistry to elucidate the relationship between the chemical structure of a molecule and its biological activity. For quinazoline derivatives, including this compound, these in silico methods provide deep insights that guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that quantitatively correlates the physicochemical properties (descriptors) of a series of compounds with their biological activities. nih.gov This method is instrumental in predicting the activity of unsynthesized molecules and understanding the structural requirements for biological function. nih.govbiointerfaceresearch.com For quinazoline derivatives, QSAR studies have been extensively applied, particularly for their activity as enzyme inhibitors, such as against the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. frontiersin.orgnih.gov

The process involves generating molecular descriptors—such as steric, electronic, and hydrophobic parameters—for a set of related molecules. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. frontiersin.org These models generate 3D contour maps that visualize the spatial regions where modifications to the molecule would likely enhance or diminish its activity. frontiersin.org For instance, a 3D-QSAR model for EGFR inhibitors might show that steric bulk is favorable in one region, while an electropositive potential is favored in another. nih.gov

Statistical validation, using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), is crucial to ensure the model's predictive power. frontiersin.org Studies on 4-anilinoquinazoline (B1210976) derivatives have shown that both steric and electrostatic fields significantly influence their inhibitory activity against EGFR. nih.gov While a specific QSAR model for this compound is not detailed in the literature, the principles derived from studies on analogous series are applicable. The chlorine atom at the C4-position is a key feature in many potent EGFR inhibitors, participating in crucial interactions within the receptor's ATP-binding site. The methyl group at the C8-position influences the molecule's steric profile and electronic distribution, which would be captured by QSAR descriptors.

Table 1: Illustrative QSAR Data for Hypothetical 4-Chloro-8-Substituted Quinazoline Analogs

This table demonstrates how QSAR models correlate molecular properties with biological activity. The data is hypothetical but based on established principles for kinase inhibitors.

| Compound | 8-Position Substituent | LogP (Hydrophobicity) | Molar Refractivity (MR) (Steric) | Dipole Moment (Electronic) | Predicted pIC₅₀ |

| 1 | -H | 2.85 | 45.2 | 3.1 D | 6.8 |

| 2 (Target) | -CH₃ | 3.25 | 50.1 | 3.0 D | 7.2 |

| 3 | -OCH₃ | 3.00 | 51.5 | 3.5 D | 7.5 |

| 4 | -CF₃ | 3.70 | 49.8 | 4.8 D | 6.5 |

In drug discovery, achieving high potency is only one aspect of designing a successful therapeutic agent. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE) are critical metrics used to assess the quality of compounds by relating their potency to their physicochemical properties. wikipedia.orgcore.ac.uk

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It helps identify compounds that achieve high affinity with a minimal number of atoms, avoiding excessive molecular size which can negatively impact pharmacokinetic properties. core.ac.uk